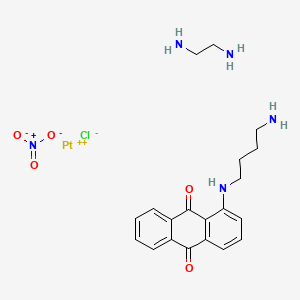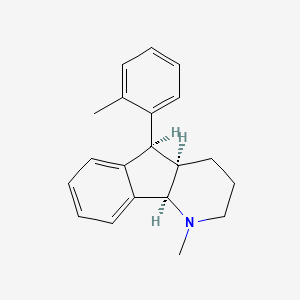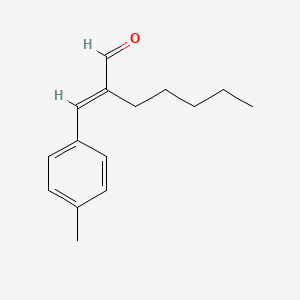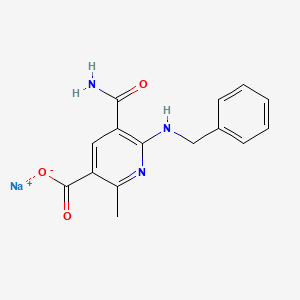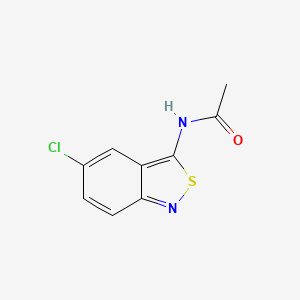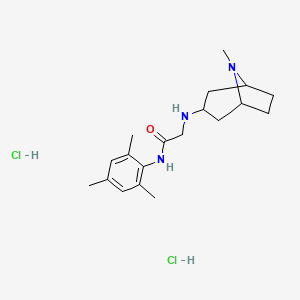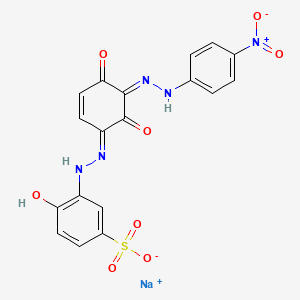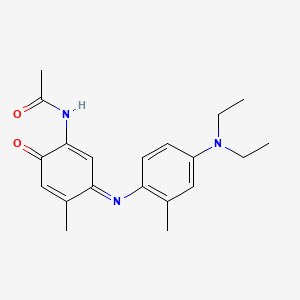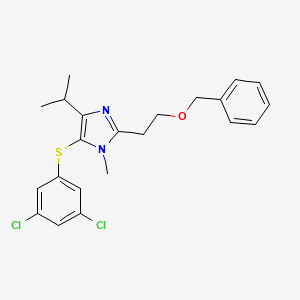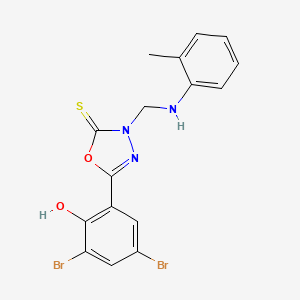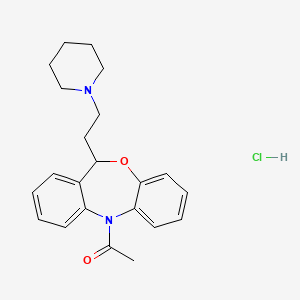
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride, (±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dibenzoxazepine core and a piperidinyl ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride typically involves multiple steps, including the formation of the dibenzoxazepine core and the subsequent attachment of the piperidinyl ethyl side chain. Common reagents used in these reactions include acetyl chloride, piperidine, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: It could be investigated for its potential use as a drug or drug precursor.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dibenz(b,e)oxepin-11-ol: A related compound with a similar core structure but different functional groups.
6,11-dihydro-11-(3-dimethylaminopropyl)-dibenz(b,e)oxepin: Another related compound with a different side chain.
Uniqueness
Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific combination of functional groups and side chains, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
86640-27-9 |
|---|---|
Molecular Formula |
C22H27ClN2O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[6-(2-piperidin-1-ylethyl)-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-17(25)24-19-10-4-3-9-18(19)21(13-16-23-14-7-2-8-15-23)26-22-12-6-5-11-20(22)24;/h3-6,9-12,21H,2,7-8,13-16H2,1H3;1H |
InChI Key |
URAMNHSWFNQWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


